Solanidine is a natural product found in Veratrum taliense, Solanum tuberosum, and other organisms with data available.
Solanidine
CAS No.: 80-78-4
Cat. No.: VC21334742
Molecular Formula: C27H43NO
Molecular Weight: 397.6 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 80-78-4 |
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Molecular Formula | C27H43NO |
Molecular Weight | 397.6 g/mol |
IUPAC Name | (1S,2S,7S,10R,11S,14S,15R,16S,17R,20S,23S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-en-7-ol |
Standard InChI | InChI=1S/C27H43NO/c1-16-5-8-23-17(2)25-24(28(23)15-16)14-22-20-7-6-18-13-19(29)9-11-26(18,3)21(20)10-12-27(22,25)4/h6,16-17,19-25,29H,5,7-15H2,1-4H3/t16-,17+,19-,20+,21-,22-,23+,24-,25-,26-,27-/m0/s1 |
Standard InChI Key | JVKYZPBMZPJNAJ-OQFNDJACSA-N |
Isomeric SMILES | C[C@H]1CC[C@@H]2[C@H]([C@H]3[C@@H](N2C1)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O)C)C)C |
Canonical SMILES | CC1CCC2C(C3C(N2C1)CC4C3(CCC5C4CC=C6C5(CCC(C6)O)C)C)C |
Melting Point | 218.5 °C |
Property | Value |
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CAS Number | 80-78-4 |
Molecular Formula | C27H43NO |
Molecular Weight | 397.64 g/mol |
Physical State | Solid |
Color | White to off-white |
Optical Rotation | D21 -29° (c = 0.5 in chloroform) |
Solubility | Slightly soluble in chloroform and methanol (when heated) |
Storage Conditions | 2-8°C |
Natural Occurrence and Biosynthesis
Biosynthetic Pathway
Pharmacological Properties
Toxicity and Poisoning Symptoms
Solanidine exhibits significant toxicity, primarily through its action as a cholinesterase inhibitor. This inhibition leads to neuromuscular syndromes characterized by various symptoms including:
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Insomnia
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Nausea and vomiting
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Headache
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Dizziness
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Bradycardia (slowed heart rate)
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Hypotension (low blood pressure)
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Ecchymosis (skin discoloration)
While solanidine poisoning is rarely fatal, severe cases can lead to coma and death . Research has shown that solanidine occurs in the blood serum of healthy individuals who consume potatoes, with levels decreasing significantly once potato consumption ceases . Notably, solanidine from food can be stored in the human body for extended periods and may be released during times of metabolic stress, potentially leading to adverse health consequences .
Anticancer Properties
Beyond its toxicity, solanidine has demonstrated promising anticancer activities. Studies have shown that it can inhibit proliferation and exhibit significant antitumor effects against several cancer cell lines . Specifically, it inhibits the growth of HT-29 colon cancer cells by 80.9% and HepG2 liver cancer cells by 82.2% when used at a concentration of 100 μg/ml .
At the molecular level, solanidine appears to function through multiple mechanisms. It decreases the synthesis of histone deacetylase 1 (HDAC1), which regulates cell growth, while simultaneously stimulating the synthesis of apoptosis-inducing proteins including apoptosis signal-regulating kinase 1 (ASK1). These activities suggest solanidine plays a role in promoting the apoptosis pathway, which is critical for effective cancer treatment.
Table 2: Anticancer Activities of Solanidine
Cancer Cell Line | Inhibition Rate | Concentration | Reference |
---|---|---|---|
HT-29 (Colon cancer) | 80.9% | 100 μg/ml | |
HepG2 (Liver cancer) | 82.2% | 100 μg/ml |
Teratogenic Effects
Research has also identified teratogenic properties of solanidine. When administered at a dose of 176 mg/kg to pregnant hamsters on day eight of gestation, solanidine demonstrated teratogenic effects on hamster embryos . This finding highlights the potential reproductive risks associated with solanidine exposure during pregnancy.
Solanidine as a Biomarker for CYP2D6 Activity
Relationship with Drug Metabolism
One of the most significant recent discoveries about solanidine is its role as a biomarker for cytochrome P450 2D6 (CYP2D6) activity. CYP2D6 is an important enzyme involved in the metabolism of approximately 25% of clinically used drugs. Recent studies have consistently shown that solanidine and its metabolites are sensitive and specific biomarkers for measuring CYP2D6 activity .
In vitro studies with human recombinant CYP enzymes have demonstrated that solanidine is metabolized primarily by CYP2D6, with a minor contribution from CYP3A4/5 . In human liver microsomes, the CYP2D6 inhibitor paroxetine nearly completely (95%) inhibited the metabolism of solanidine, further confirming this relationship .
A comprehensive study of 356 healthy volunteers with known CYP2D6 genotypes revealed striking differences in plasma solanidine concentrations based on metabolizer status:
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Genetically poor CYP2D6 metabolizers (gPM) had 1887% higher plasma solanidine concentration compared to normal metabolizers
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Intermediate CYP2D6 metabolizers (gIM) showed 74% higher concentrations
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Ultrarapid CYP2D6 metabolizers (gUM) demonstrated 35% lower concentrations
These findings highlight solanidine's potential as a reliable biomarker for CYP2D6 phenotyping.
Table 3: Relationship Between CYP2D6 Phenotypes and Solanidine Concentrations
CYP2D6 Phenotype | Change in Plasma Solanidine Concentration | 95% Confidence Interval | P-value |
---|---|---|---|
Poor Metabolizers (gPM) | +1887% | 755% to 4515% | 1.88 × 10^-11 |
Intermediate Metabolizers (gIM) | +74% | 27% to 138% | 6.40 × 10^-4 |
Ultrarapid Metabolizers (gUM) | -35% | -64% to -17% | 0.151 |
Normal Metabolizers (gNM) | Reference group | - | - |
Clinical Applications in Drug Therapy
The relationship between solanidine metabolism and CYP2D6 activity has significant implications for clinical practice, particularly in the context of personalized medicine. Since potato consumption is common worldwide, solanidine represents an accessible, diet-derived biomarker that could help evaluate CYP2D6-mediated drug-drug interactions and improve prediction of CYP2D6 activity beyond what genotyping alone can provide .
Research has shown strong positive correlations between solanidine metabolic ratios and the metabolism of medications that are CYP2D6 substrates. For example, a study involving risperidone, a CYP2D6-metabolized antipsychotic, demonstrated significant correlations between solanidine metabolic ratios and the 9-hydroxyrisperidone-to-risperidone ratio, which is an established marker of CYP2D6 activity .
These findings suggest that solanidine metabolism may predict individual CYP2D6 metabolism patterns and potentially improve personalized dosing of drugs metabolized by CYP2D6 .
Metabolism and Pharmacokinetics
Metabolic Pathways
Solanidine undergoes CYP2D6-mediated metabolism to produce several metabolites, most notably 4-OH-solanidine (m/z 414) and 3,4-seco-solanidine-3,4-dioic acid (SSDA; m/z 444) . These metabolites and their ratios to solanidine serve as even more sensitive markers of CYP2D6 activity than solanidine concentration alone.
In a study of 1,029 breast cancer patients on tamoxifen therapy, solanidine, 4-OH-solanidine, or SSDA was detected in 99.7% of plasma samples, indicating the ubiquity of these compounds in individuals consuming normal diets . Patients taking strong CYP2D6 inhibitors showed a 77.6% decrease in the 4-OH-solanidine/solanidine ratio and a 94.2% decrease in the SSDA/solanidine ratio, demonstrating these ratios' sensitivity to drug interactions affecting CYP2D6 .
Applications in Cancer Treatment
The relationship between solanidine metabolism and CYP2D6 activity has particular relevance for breast cancer treatment. Tamoxifen, an important antiestrogen used in hormone receptor-positive breast cancer, undergoes bioactivation by CYP2D6 to its active metabolite endoxifen .
Research has established that the ratio of endoxifen to tamoxifen is highly correlated with both 4-OH-solanidine/solanidine (ρ = 0.3207) and SSDA/solanidine (ρ = 0.5022) ratios . This finding has led to the development of predictive models where 4-OH-solanidine/solanidine and SSDA/solanidine ratios below 2.1 and 0.8, respectively, predict endoxifen concentrations below 16 nM , a threshold associated with reduced treatment efficacy.
These metabolic ratios have the potential to be particularly useful prior to initiating tamoxifen therapy or for determining the impact of CYP2D6 drug interactions in patients already receiving treatment .
Future Research Directions
While significant progress has been made in understanding solanidine's properties and potential applications, several areas warrant further investigation:
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Development of standardized methods for measuring solanidine and its metabolites in clinical settings
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Exploration of new solanidine derivative preparations with enhanced pharmacological properties
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Further elucidation of the detailed molecular mechanisms behind solanidine's anticancer effects
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Investigation of potential applications in other therapeutic areas where CYP2D6 metabolism is relevant
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Development of clinical protocols for using solanidine metabolite ratios to guide personalized drug therapy
The development of new solanidine preparations or derivative compounds remains a key focus for researchers in this field . Many scientists acknowledge that current research on solanidine is still in its early stages, with detailed mechanisms requiring further exploration .
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